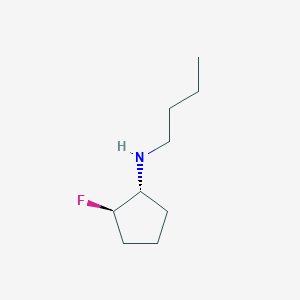

(1R,2R)-N-butyl-2-fluorocyclopentan-1-amine

Description

Properties

IUPAC Name |

(1R,2R)-N-butyl-2-fluorocyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVRGXRSGMCTOM-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN[C@@H]1CCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-N-butyl-2-fluorocyclopentan-1-amine, also known as (1R,2R)-2-fluorocyclopentan-1-amine, is a compound with significant biological activity due to its structural properties. This article delves into its synthesis, biological effects, and potential applications in medicinal chemistry.

- Molecular Formula : CHFN

- Molecular Weight : 103.14 g/mol

- CAS Number : 939398-71-7

Synthesis

The compound can be synthesized through various methods, including the Mitsunobu reaction, which allows for the conversion of optically pure 2-fluorocyclopentan-1-ols to their corresponding amines. The use of biocatalysts such as Burkholderia cepacia lipase has been demonstrated to enhance enantioselectivity during synthesis, yielding high enantiomeric excesses (ee > 95%) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine in its structure increases lipophilicity and selectivity, which can enhance the compound's pharmacokinetic properties. Studies suggest that fluorinated compounds often exhibit improved binding affinities to target proteins compared to their non-fluorinated counterparts .

Case Studies and Research Findings

- Enzymatic Interaction : Research indicates that (1R,2R)-2-fluorocyclopentan-1-amines can serve as substrates for enzymatic reactions. For instance, studies utilizing Koshland's induced fit theory have shown how these compounds interact with specific enzymes, leading to potential applications in drug design .

- Pharmacological Applications : Preliminary studies have explored the compound's potential as a therapeutic agent in treating neurological disorders due to its ability to cross the blood-brain barrier effectively. Its structural similarity to known psychoactive compounds suggests it may exhibit similar pharmacological effects .

- Toxicity and Safety Profile : The safety profile of this compound has been assessed in various toxicity studies. The compound has shown a favorable safety margin in animal models, indicating low toxicity at therapeutic doses .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Applications

The unique structure of (1R,2R)-N-butyl-2-fluorocyclopentan-1-amine allows it to engage in various chemical reactions typical for amines and fluorinated compounds. Its potential biological applications are primarily attributed to its interactions with different receptors and enzymes.

Pharmacological Studies

Recent studies have indicated that the compound may have applications in drug development targeting neurological disorders and other conditions influenced by amine compounds. The selective inhibition mechanisms observed in related fluorinated compounds suggest that this compound could also serve as a mechanism-based inactivator for specific enzymes, enhancing its therapeutic potential .

Interaction Studies

Research into the binding affinity of this compound to various biological targets is crucial for understanding its therapeutic applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the compound's structural integrity and purity .

Case Studies

A notable study explored the enzymatic resolution of related compounds, demonstrating high enantioselectivity using Burkholderia cepacia lipase as a biocatalyst. This method yielded optically pure products that can be further converted into amines like this compound through reactions such as the Mitsunobu reaction .

Summary of Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- The N-butyl substituent in the target compound increases molecular weight and lipophilicity compared to simpler analogs like (1R,2R)-rel-2-fluorocyclopentan-1-amine .

Preparation Methods

Synthesis of Enantiomerically Pure (1R,2R)-2-Fluorocyclopentan-1-ol

A reliable method to obtain enantiomerically pure 2-fluorocyclopentan-1-ols, including the (1R,2R) isomer, involves biocatalytic kinetic resolution using lipase-catalyzed transesterification.

- Starting Material: Racemic trans-2-fluorocyclopentan-1-ol.

- Oxidation: Swern oxidation of racemic trans-2-fluorocyclopentan-1-ol to 2-fluorocyclopentanone.

- Reduction: Selective reduction of the ketone with reducing agents such as K-Selectride, sodium borohydride, or diisobutylaluminum hydride to yield mixtures of cis- and trans-2-fluorocyclopentan-1-ols.

- Biocatalytic Resolution: Using Burkholderia cepacia lipase immobilized on diatomite, vinyl acetate as acylating agent, and mild conditions (room temperature, 12-15 hours), the racemic mixture undergoes enantioselective transesterification to separate acetate and alcohol fractions enriched in specific enantiomers.

- Separation: Column chromatography isolates the enantiomerically enriched (1R,2R)-2-fluorocyclopentan-1-ol with high enantiomeric excess (ee) and yields around 45-50%.

This enzymatic approach offers a simple, scalable, and high-selectivity route compared to asymmetric metal complex catalysis.

Conversion of (1R,2R)-2-Fluorocyclopentan-1-ol to this compound

- Amination Step: The primary alcohol group at C1 is converted to an amine via Mitsunobu reaction or other nucleophilic substitution strategies.

- Mitsunobu Reaction: The alcohol is reacted with an azide or phthalimide nucleophile under Mitsunobu conditions (using DEAD or DIAD and triphenylphosphine), followed by reduction of the azide or hydrazinolysis of the phthalimide to yield the primary amine.

- N-Butylation: The primary amine is then alkylated with butyl halides (e.g., butyl bromide) under basic conditions to introduce the N-butyl substituent, affording this compound.

- Stereochemical Integrity: Throughout these transformations, the stereochemistry at C1 and C2 is preserved, as confirmed by NMR and chiral HPLC analysis.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, CH2Cl2, −70 to 0 °C | High | Converts alcohol to ketone |

| Reduction | K-Selectride or NaBH4 in MeOH | 70-75 | Cis/trans ratio varies by reagent |

| Biocatalytic Kinetic Resolution | Burkholderia cepacia lipase, vinyl acetate, RT, 14h | ~50 | High enantioselectivity, ~45% isolated ee |

| Mitsunobu Reaction | DEAD/DIAD, PPh3, nucleophile (azide/phthalimide) | Moderate | Conversion to amine precursor |

| Azide Reduction/Nucleophilic Substitution | H2, Pd/C or hydrazine hydrate | High | Yields primary amine |

| N-Butylation | Butyl bromide, base (e.g., K2CO3), solvent | High | Alkylation of amine nitrogen |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the structure and stereochemistry. For example, ^19F NMR signals appear around −181 to −185 ppm for the fluorine substituent on the cyclopentane ring.

- Chiral HPLC: Used to determine enantiomeric excess after biocatalytic resolution.

- Optical Rotation: Specific rotation values ([α]_D) are consistent with literature for the (1R,2R) isomer.

- Mass Spectrometry: Confirms molecular weight (104.12 g/mol for the fluorocyclopentanol intermediate).

Summary and Advantages of the Preparation Method

- The biocatalytic kinetic resolution using Burkholderia cepacia lipase is a key step offering high enantioselectivity and operational simplicity.

- The Mitsunobu reaction allows efficient conversion of the alcohol to amine without racemization.

- N-butylation proceeds smoothly under standard alkylation conditions.

- This method avoids complex asymmetric metal catalysts and harsh conditions, making it practical for scale-up.

Q & A

Basic: What synthetic methodologies are effective for achieving high enantiomeric purity in (1R,2R)-N-butyl-2-fluorocyclopentan-1-amine?

To synthesize the target compound with high stereochemical fidelity, chiral induction strategies are critical. A scalable approach involves:

- Chiral auxiliaries or catalysts : Use enantioselective fluorination agents or chiral resolving agents during cyclopentane ring formation. For example, dibenzyl-protected intermediates (e.g., (1R,2R)-N,N-dibenzyl derivatives) can stabilize the stereochemistry before deprotection .

- Recrystallization : Post-synthetic purification using trifluoroacetate salts (as in ) enhances enantiomeric purity by exploiting differential solubility of diastereomers .

Basic: How can NMR spectroscopy confirm the stereochemistry and structural integrity of this compound?

1H and 13C NMR are indispensable for structural validation:

- Fluorine coupling : The 2-fluorine substituent induces distinct splitting patterns in adjacent protons (e.g., 19F-1H coupling constants ~45–55 Hz), confirming its position on the cyclopentane ring .

- Comparative analysis : Match spectra with reported data for analogous compounds, such as (1R,2R)-N,N-dibenzyl-2-fluorocyclohexan-1-amine, to validate stereochemical assignments .

Advanced: How can contradictory yields in scaled-up syntheses of this compound be resolved?

Yield discrepancies often arise from:

- Reaction kinetics : Optimize parameters like temperature (e.g., 0°C to RT for fluorination) and stoichiometry of fluorinating agents. highlights iodine-mediated desulfurization as a robust method for analogous heterocycles, suggesting similar optimization for fluorine incorporation .

- By-product analysis : Use LC-MS or GC-MS to identify side products (e.g., diastereomers or elimination by-products) and adjust protecting groups or reaction times .

Advanced: What computational tools predict the conformational impact of the 2-fluoro substituent on biological activity?

- Molecular dynamics (MD) simulations : Model the cyclopentane ring's puckering dynamics, which are influenced by the fluorine atom’s electronegativity. Tools like Gaussian or AMBER can quantify steric and electronic effects .

- Density Functional Theory (DFT) : Compare energy barriers for ring inversion in fluorinated vs. non-fluorinated analogs to rationalize rigidity or flexibility .

Basic: What purification techniques are optimal for isolating this compound?

- Aqueous work-up : Remove polar by-products via acid-base extraction, as demonstrated for N,N-dibenzyl intermediates .

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for non-polar derivatives. For charged species, ion-exchange resins improve separation .

Advanced: How does X-ray crystallography using SHELX validate the absolute configuration of this compound?

- Data refinement : SHELXL refines crystallographic data to <5% R-factor, resolving fluorine atom positions and confirming the (1R,2R) configuration. The program’s robust handling of twinned data (common in chiral crystals) ensures accuracy .

- Comparison with enantiomers : Calculate Flack parameters to distinguish between (1R,2R) and (1S,2S) configurations .

Advanced: What strategies mitigate racemization during N-butyl group introduction?

- Low-temperature alkylation : Perform reactions at −20°C to reduce thermal racemization.

- Bulky leaving groups : Use tert-butoxycarbonyl (Boc) protection to sterically hinder undesired stereochemical inversion, as seen in cyclopropane derivatives .

Basic: How is the fluorine atom’s electronic effect characterized in this compound?

- Hammett substituent constants : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitutions to quantify electron-withdrawing effects.

- 19F NMR chemical shifts : Correlate shifts (δ −180 to −220 ppm) with electronic environment changes in different solvents .

Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Receptor binding assays : Use radiolabeled ligands (e.g., 3H or 125I) to measure affinity for targets like serotonin receptors, similar to methods in .

- Enzyme inhibition studies : Monitor IC50 values via fluorogenic substrates in kinetic assays .

Advanced: How do solvent polarity and proticity affect the compound’s stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.